molecular formula C16H27BN2O2 B14138004 1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine CAS No. 365564-06-3

1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine

Cat. No.: B14138004
CAS No.: 365564-06-3
M. Wt: 290.2 g/mol
InChI Key: BPMNHAVHVBVHBQ-UHFFFAOYSA-N
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Description

1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine is a complex organic compound with significant applications in various fields It is known for its unique structure, which includes a benzene ring substituted with tetramethyl groups and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine typically involves multiple steps. One common method includes the borylation of a benzene derivative using a palladium catalyst. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures, such as proper ventilation and handling of reactive intermediates, are crucial in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzene derivatives .

Scientific Research Applications

1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine involves its interaction with various molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, making it useful in enzyme inhibition and protein labeling studies. The compound’s unique structure allows it to participate in specific binding interactions and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with a dimethylamino group instead of tetramethyl groups.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a pyridine ring and a fluorine substituent.

Properties

CAS No.

365564-06-3

Molecular Formula

C16H27BN2O2

Molecular Weight

290.2 g/mol

IUPAC Name

1-N,1-N,3-N,3-N-tetramethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,3-diamine

InChI

InChI=1S/C16H27BN2O2/c1-15(2)16(3,4)21-17(20-15)12-9-13(18(5)6)11-14(10-12)19(7)8/h9-11H,1-8H3

InChI Key

BPMNHAVHVBVHBQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)N(C)C)N(C)C

Origin of Product

United States

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